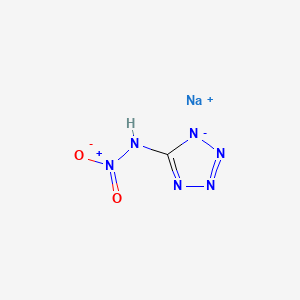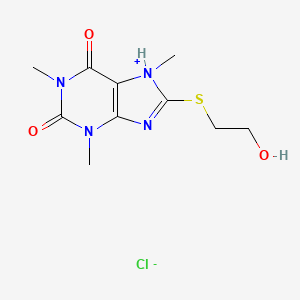
Stannane, bis(2-methyl-2-phenylpropyl)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Methyl-2-phenylpropyl)oxostannane is an organotin compound with the molecular formula C20H26OSn and a molecular weight of 401.13 g/mol. This compound is known for its unique structure, which includes a tin atom bonded to two 2-methyl-2-phenylpropyl groups and an oxo group. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Methyl-2-phenylpropyl)oxostannane typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of bis-(2-Methyl-2-phenylpropyl)oxostannane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-Methyl-2-phenylpropyl)oxostannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis-(2-Methyl-2-phenylpropyl)oxostannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis-(2-Methyl-2-phenylpropyl)oxostannane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis-(2-Methyl-2-phenylpropyl)oxostannane include other organotin compounds such as:
- Tributyltin oxide
- Triphenyltin chloride
- Dibutyltin dichloride
Uniqueness
What sets bis-(2-Methyl-2-phenylpropyl)oxostannane apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 2-methyl-2-phenylpropyl groups provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
60268-12-4 |
|---|---|
Molekularformel |
C20H26OSn |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
bis(2-methyl-2-phenylpropyl)-oxotin |
InChI |
InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;; |
InChI-Schlüssel |
KKMCHPIGCYMHAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)




